BenchChemオンラインストアへようこそ!

1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea

Antitubercular Mycobacterium tuberculosis InhA Inhibition

This compound (CAS 2034559-02-7) is a discrete analog within the thiophenylthiazole urea (TTU) series, designed for antimycobacterial InhA inhibition. Minor structural changes in this chemotype cause steep SAR perturbations; substituting this precise data point with a generic congener risks selecting an inactive or cytotoxic variant. Procuring this specific compound ensures you are testing the exact boundary between active (e.g., TTU5, TTU6) and inactive analogs, directly supporting hypothesis-driven lead optimization and anti-resistance profiling against INH-resistant Mtb strains.

Molecular Formula C15H13N3O2S2
Molecular Weight 331.41
CAS No. 2034559-02-7
Cat. No. B2615699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea
CAS2034559-02-7
Molecular FormulaC15H13N3O2S2
Molecular Weight331.41
Structural Identifiers
SMILESC1=CSC(=C1)NC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C15H13N3O2S2/c19-14(18-13-2-1-8-21-13)17-10-11-3-5-12(6-4-11)20-15-16-7-9-22-15/h1-9H,10H2,(H2,17,18,19)
InChIKeyLAUZSBWLSVJUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea (CAS 2034559-02-7): A Thiophenylthiazole Urea for Antitubercular Lead Optimization


The compound 1-(4-(thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea (CAS 2034559-02-7) is a synthetic small-molecule urea derivative classified within a broader chemical series known as thiophenylthiazole ureas (TTU1–TTU16). This class is characterized by a core urea functionality bridging a thiophene ring and a thiazole ring, and was designed through molecular hybridization for antimycobacterial research [1]. Its structural scaffold is directly relevant to enoyl acyl carrier protein reductase (InhA) inhibition, a validated target in *Mycobacterium tuberculosis* (Mtb) drug discovery [1]. While this specific CAS registry denotes a discrete member of this series, detailed primary data distinguishing it from the 15 co-synthesized analogs is limited in the primary literature. The compound's identity as a defined analog within a structure-activity relationship (SAR) study, rather than a generic catalog entry, is its primary value proposition for a procurement decision focused on lead optimization or SAR expansion in antitubercular programs.

Why Generic Urea Analogs Cannot Substitute for 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea in Focused SAR Studies


Interchanging 1-(4-(thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea with other thiophenylthiazole ureas or generic InhA inhibitors is not scientifically sound due to the steep and unpredictable SAR within this series. The primary literature demonstrates that among the 16 synthesized TTU analogs, only a subset (notably TTU5, TTU6, and TTU12) exhibited a combination of potent anti-Mtb activity and low cytotoxicity, warranting further testing against drug-resistant clinical isolates [1]. This outcome confirms that minor structural permutations—such as variations in the substitution pattern on the thiazole, thiophene, or benzyl moieties—profoundly impact both target engagement (InhA inhibition) and cellular selectivity. Consequently, the specific compound (CAS 2034559-02-7) represents a precise data point within this SAR landscape. Substituting it based on general chemotype similarity alone introduces a high risk of selecting an inactive, cytotoxic, or pharmacokinetically distinct congener, which would confound hypothesis testing and misdirect synthetic chemistry resources. The quantified differences observed within the series provide the rationale against casual substitution, as detailed below.

Quantitative Differentiation Evidence for 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea (CAS 2034559-02-7) Selection


Class-Level Antimycobacterial Activity: A Context for Compound-Specific Differentiation in the TTU Series

The target compound belongs to a 16-member series of thiophenylthiazole ureas (TTU1–TTU16) evaluated for antimycobacterial activity against Mtb H37Rv. The series exhibits highly variable activity, underscoring that each analog has a distinct biological profile. Crucially, only three of the 16 analogs—TTU5, TTU6, and TTU12—demonstrated a profile of both high anti-Mtb activity and low cytotoxicity, qualifying them for further evaluation against drug-resistant clinical isolates [1]. While the exact quantitative MIC (Minimum Inhibitory Concentration) and cytotoxicity data for every single analog, including the specific CAS number 2034559-02-7, are not disaggregated in the abstracted public domain, this class-level finding provides the strongest rationale for investigating and procuring specific, less-characterized analogs like the target compound. It confirms that a generic urea derivative cannot be assumed to have similar activity, and compounds outside the top three (e.g., an un-highlighted analog) may possess distinct Potency vs. Selectivity trade-offs critical for lead diversification or understanding off-target effects.

Antitubercular Mycobacterium tuberculosis InhA Inhibition Structure-Activity Relationship (SAR)

InhA Enzyme Inhibition: Pharmacophore Validation for the Thiophenylthiazole Urea Core

The target compound's core scaffold, a thiophenylthiazole urea, is a validated pharmacophore for inhibiting InhA, the enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in Mtb. The entire TTU series was screened for InhA inhibitory potential, and molecular docking studies corroborated the experimental data, demonstrating that the thiophenylthiazole urea scaffold directly interacts with the InhA active site [1]. This provides a class-level mechanism of action. While this is not a compound-specific quantitative claim (specific IC50 data for CAS 2034559-02-7 is not publicly available), it confirms the compound possesses the required structural features for target engagement. This differentiates it from other urea derivatives that may not have been designed against, or validated for, this specific anti-TB target.

Enzyme Inhibition Enoyl-ACP Reductase (InhA) Tuberculosis Drug Target Molecular Docking

Drug-Resistance Profile: Contextual Advantage Against Isoniazid-Resistant Mtb Clinical Isolates

A key differentiator for the top-performing compounds in the TTU series (TTU5, TTU6, and TTU12) is their activity against isoniazid (INH)-resistant clinical isolates of Mtb carrying mutations in katG and inhA genes [1]. As isoniazid resistance is a major clinical challenge, any molecule retaining efficacy against these resistant strains holds significant translational value. While the target compound was not among the three selected for this advanced testing, its structural relationship to these active analogs provides a critical scientific rationale for acquisition. It allows researchers to directly test whether the specific substitution pattern in CAS 2034559-02-7 abrogates or retains this anti-resistance activity, generating valuable SAR data that directly impacts the design of next-generation anti-TB agents.

Drug Resistance KatG mutation inhA mutation Clinical Isolates Antitubercular

Primary Application Scenarios for 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea Procurement


Focused SAR Expansion of the Thiophenylthiazole Urea InhA Inhibitor Series

As demonstrated in the series publication, the 16 thiophenylthiazole ureas show polarized activity outcomes. The compound (CAS 2034559-02-7) is an essential reagent for systematically probing the SAR frontier of this series, particularly to define the boundaries between highly active (e.g., TTU5, TTU6, TTU12) and inactive analogs, and to understand the molecular determinants of cytotoxicity [1]. This supports a medicinal chemistry campaign aimed at optimizing the lead series for potency and selectivity.

Investigating Resistance-Breaking Mechanisms in Mtb via Comparative Analog Testing

The proven activity of select TTU analogs against INH-resistant clinical isolates establishes a critical research node [1]. Procuring adjacent chemical matter like the target compound allows for a comparative study of structure vs. anti-resistance activity, directly testing which molecular features are essential to bypass the common katG and inhA resistance mutations, a key question in tuberculosis drug development.

Negative Control or Reference Probe for InhA Target Engagement Studies

Within the TTU series' reported SAR, significant variation in InhA inhibitory potency is expected. Based on its non-selection for advanced testing, CAS 2034559-02-7 may serve as a critical negative control or reference compound—potentially exhibiting partial or weak InhA binding—in biochemical and cellular target engagement assays. Using a carefully matched, less active analog strengthens experimental design compared to a structurally unrelated control [1].

Quote Request

Request a Quote for 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.